molecular formula C25H23N3O4 B3549081 N-(3-nitrophenyl)-1-(4-phenylbenzoyl)piperidine-4-carboxamide

N-(3-nitrophenyl)-1-(4-phenylbenzoyl)piperidine-4-carboxamide

Cat. No.: B3549081
M. Wt: 429.5 g/mol
InChI Key: JWHVMOGCILGMQP-UHFFFAOYSA-N
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Description

“N-(3-nitrophenyl)-1-(4-phenylbenzoyl)piperidine-4-carboxamide” is a synthetic organic compound that belongs to the class of piperidine derivatives

Properties

IUPAC Name

N-(3-nitrophenyl)-1-(4-phenylbenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4/c29-24(26-22-7-4-8-23(17-22)28(31)32)20-13-15-27(16-14-20)25(30)21-11-9-19(10-12-21)18-5-2-1-3-6-18/h1-12,17,20H,13-16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHVMOGCILGMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-nitrophenyl)-1-(4-phenylbenzoyl)piperidine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Acylation: Formation of the benzoyl group.

    Piperidine Ring Formation: Cyclization to form the piperidine ring.

    Amidation: Formation of the carboxamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development for targeting specific receptors or enzymes.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for “N-(3-nitrophenyl)-1-(4-phenylbenzoyl)piperidine-4-carboxamide” would depend on its specific interactions with biological targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-nitrophenyl)piperidine-4-carboxamide
  • 1-(4-phenylbenzoyl)piperidine-4-carboxamide
  • N-(3-nitrophenyl)-1-benzoylpiperidine-4-carboxamide

Uniqueness

The unique combination of the nitro group, phenylbenzoyl group, and piperidine ring in “N-(3-nitrophenyl)-1-(4-phenylbenzoyl)piperidine-4-carboxamide” may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, binding affinity, and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-nitrophenyl)-1-(4-phenylbenzoyl)piperidine-4-carboxamide
Reactant of Route 2
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N-(3-nitrophenyl)-1-(4-phenylbenzoyl)piperidine-4-carboxamide

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